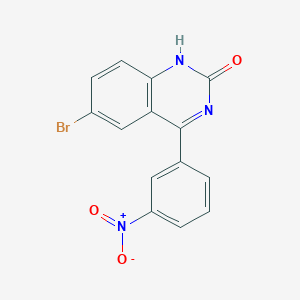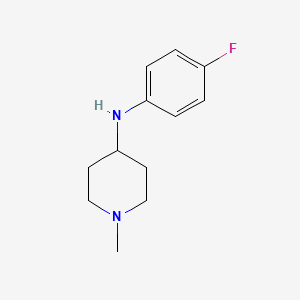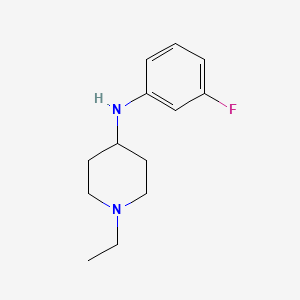
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and has no significant adverse effects on normal cells. It has been reported to modulate various biochemical pathways, including the MAPK/ERK pathway, which plays a crucial role in cancer cell growth and proliferation. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone is its ease of synthesis, making it readily available for laboratory experiments. It has also been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further studies. However, its low solubility in water and other solvents can pose a challenge in certain experiments.
Orientations Futures
There are several future directions for the study of 6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the specific enzymes targeted by this compound. Furthermore, the potential of this compound as a therapeutic agent for inflammatory and infectious diseases should be explored. Finally, the development of novel derivatives of this compound with improved solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone involves the reaction between 3-nitroaniline and 6-bromo-2-chloroquinazolin-4-one in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 120-130°C and yields the desired product in good yields. This method has been reported in several research articles and has been optimized for the synthesis of this compound.
Applications De Recherche Scientifique
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been reported to possess anti-inflammatory and anti-bacterial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Propriétés
IUPAC Name |
6-bromo-4-(3-nitrophenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-9-4-5-12-11(7-9)13(17-14(19)16-12)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRWWNMGXINNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=O)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)



![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)

![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)


![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)
